Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Overview
Description
Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with diverse applications in scientific research . It is commonly utilized for its unique properties, aiding in the development of novel drugs, catalysts, and materials due to its versatile nature .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of trichlorophosphate in N,N-dimethyl-formamide at 120℃ for 2 hours under an inert atmosphere . Another method involves the use of phosphorus (V) oxybromide at 130℃ for 4 hours .Molecular Structure Analysis
The molecular formula of this compound is C9H11NO3 . The SMILES string representation is CC(N1)=C(C=CC1=O)C(OCC)=O . The InChI key is UEZSEPUDNLUVNJ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 181.19 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.88, indicating its lipophilicity . It is very soluble with a solubility of 6.66 mg/ml .Scientific Research Applications
Synthesis of Functionalized Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate, related to Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, is used in the synthesis of highly functionalized tetrahydropyridines. This process involves a [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, yielding ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003).
Synthesis of Pyridine Derivatives
A one-step procedure for synthesizing previously unknown ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates has been developed. This method involves reacting ethyl 2-cyano-3-ethoxyprop-2-enoate with acetoacetanilides, employing piperidine as a catalyst (Hayotsyan et al., 2019).
Crystallographic and Quantum-Chemical Studies
Ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate and related compounds, including this compound, have been subjected to X-ray structural characterization and quantum chemical analysis to study their structure-activity relationship, especially in the context of cardiotonic activities (Orsini et al., 1990).
Industrial Scale Synthesis
There has been development in the synthetic route towards key intermediate ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, leading to significant process improvements in yield, purity, and operability. This development supported the large-scale manufacture of key intermediates for the clinical development of P2Y12 antagonists (Bell et al., 2012).
Application in Dyeing and Textiles
The compound has been used in the synthesis of disperse dyes for textile applications. Ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate and related compounds have been synthesized and applied on polyester and nylon fabrics, demonstrating good fastness and levelness properties (Abolude et al., 2021).
Mechanism of Action
Safety and Hazards
Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is classified as a warning signal word . The hazard statements include H302-H315-H320-H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, suggesting measures to prevent exposure and handle the compound safely .
Properties
IUPAC Name |
ethyl 2-methyl-6-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-5-8(11)10-6(7)2/h4-5H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZSEPUDNLUVNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391204 | |
Record name | ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3424-43-9 | |
Record name | ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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